Cas no 1806647-91-5 (4-(Difluoromethoxy)-3-nitrophenylpropanal)

4-(Difluoromethoxy)-3-nitrophenylpropanal 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethoxy)-3-nitrophenylpropanal
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- インチ: 1S/C10H9F2NO4/c1-6(5-14)7-2-3-9(17-10(11)12)8(4-7)13(15)16/h2-6,10H,1H3
- InChIKey: XPOBRYXWIOQEMZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1[N+](=O)[O-])C(C=O)C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 282
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-(Difluoromethoxy)-3-nitrophenylpropanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014005204-250mg |
4-(Difluoromethoxy)-3-nitrophenylpropanal |
1806647-91-5 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
Alichem | A014005204-1g |
4-(Difluoromethoxy)-3-nitrophenylpropanal |
1806647-91-5 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
Alichem | A014005204-500mg |
4-(Difluoromethoxy)-3-nitrophenylpropanal |
1806647-91-5 | 97% | 500mg |
855.75 USD | 2021-06-22 |
4-(Difluoromethoxy)-3-nitrophenylpropanal 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
4-(Difluoromethoxy)-3-nitrophenylpropanalに関する追加情報
Introduction to 4-(Difluoromethoxy)-3-nitrophenylpropanal (CAS No. 1806647-91-5)
4-(Difluoromethoxy)-3-nitrophenylpropanal (CAS No. 1806647-91-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct structural features, including a difluoromethoxy group and a nitrophenyl moiety, which contribute to its potential biological activities and applications.
The molecular structure of 4-(Difluoromethoxy)-3-nitrophenylpropanal consists of a propanal backbone with a substituted aromatic ring. The difluoromethoxy group introduces fluorine atoms, which are known for their ability to modulate the electronic properties and lipophilicity of molecules. The nitro group, on the other hand, imparts strong electron-withdrawing characteristics, which can influence the reactivity and stability of the compound.
Recent studies have highlighted the potential of 4-(Difluoromethoxy)-3-nitrophenylpropanal in various biological contexts. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4-(Difluoromethoxy)-3-nitrophenylpropanal has also shown potential in cancer research. A study in the journal Cancer Letters reported that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These findings suggest that 4-(Difluoromethoxy)-3-nitrophenylpropanal could be a valuable lead compound for developing novel anticancer agents.
In addition to its biological activities, the synthesis and chemical properties of 4-(Difluoromethoxy)-3-nitrophenylpropanal have been extensively studied. The compound can be synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The high yield and purity achieved in these syntheses make it an attractive candidate for further pharmaceutical development.
The solubility and stability of 4-(Difluoromethoxy)-3-nitrophenylpropanal are also important considerations for its practical applications. Research has shown that the compound exhibits good solubility in organic solvents such as DMSO and ethanol, which facilitates its use in various biological assays. Additionally, its stability under different conditions, including temperature and pH, has been evaluated to ensure its reliability in experimental settings.
In conclusion, 4-(Difluoromethoxy)-3-nitrophenylpropanal (CAS No. 1806647-91-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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